molecular formula C14H18N2 B13119169 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole

Cat. No.: B13119169
M. Wt: 214.31 g/mol
InChI Key: KNJVUYLBTPVJAU-UHFFFAOYSA-N
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Description

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dimethylpyrrolidin-2-yl)pyridine
  • 3-(1,3-dimethylpyrrolidin-2-yl)benzene
  • 3-(1,3-dimethylpyrrolidin-2-yl)thiophene

Uniqueness

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole is unique due to the presence of both an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI Key

KNJVUYLBTPVJAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C2=CNC3=CC=CC=C32)C

Origin of Product

United States

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